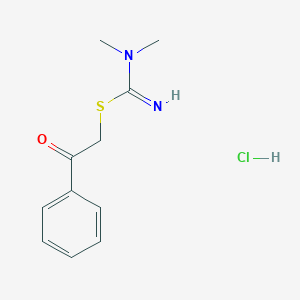
phenacyl N,N-dimethylcarbamimidothioate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenacyl N,N-dimethylcarbamimidothioate;hydrochloride is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a phenacyl group, a dimethylcarbamimidothioate moiety, and a hydrochloride salt. Its distinct chemical structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenacyl N,N-dimethylcarbamimidothioate;hydrochloride typically involves the reaction of phenacyl bromide with N,N-dimethylthiourea in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent like ethanol or acetonitrile under reflux conditions. The product is then isolated and purified through recrystallization or chromatography techniques .
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as titanium dioxide nanoparticles can enhance the reaction efficiency and reduce the reaction time .
Chemical Reactions Analysis
Types of Reactions
Phenacyl N,N-dimethylcarbamimidothioate;hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The phenacyl group can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Condensation Reactions: The compound can undergo condensation reactions with amines or other nucleophiles to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases like triethylamine, solvents such as ethanol and acetonitrile, and catalysts like titanium dioxide nanoparticles .
Major Products Formed
The major products formed from the reactions of this compound include various heterocyclic compounds, such as thiazoles and quinoxalines, which are of significant interest in medicinal chemistry .
Scientific Research Applications
Phenacyl N,N-dimethylcarbamimidothioate;hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phenacyl N,N-dimethylcarbamimidothioate;hydrochloride involves its interaction with nucleophiles, leading to the formation of various heterocyclic compounds. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with enzymes and proteins, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Phenacyl Bromide: A versatile intermediate used in the synthesis of heterocyclic compounds.
N,N-Dimethylthiourea: A reagent used in the synthesis of various sulfur-containing compounds.
Uniqueness
Phenacyl N,N-dimethylcarbamimidothioate;hydrochloride is unique due to its combined structural features, which allow it to participate in a wide range of chemical reactions and form diverse products. Its ability to act as both a nucleophile and an electrophile makes it a valuable compound in organic synthesis .
Properties
IUPAC Name |
phenacyl N,N-dimethylcarbamimidothioate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS.ClH/c1-13(2)11(12)15-8-10(14)9-6-4-3-5-7-9;/h3-7,12H,8H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODSOVHEICJGLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=N)SCC(=O)C1=CC=CC=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=N)SCC(=O)C1=CC=CC=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














